molecular formula C13H20N2O2S B1386952 3-(3-Methylpiperidin-1-yl)-4-methylsulfonylaniline CAS No. 1000018-39-2

3-(3-Methylpiperidin-1-yl)-4-methylsulfonylaniline

Cat. No.: B1386952
CAS No.: 1000018-39-2
M. Wt: 268.38 g/mol
InChI Key: CFXUFCWEYPFZRN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 3-(3-Methylpiperidin-1-yl)-4-methylsulfonylaniline is systematically named according to IUPAC rules, with its structure derived from an aniline backbone modified by two substituents: a 3-methylpiperidin-1-yl group at position 3 and a methylsulfonyl group at position 4. The molecular formula is C₁₃H₂₀N₂O₂S , corresponding to a molar mass of 268.38 g/mol . Its SMILES notation (CC1CCCN(C1)C2=C(C=CC(=C2)N)S(=O)(=O)C ) explicitly defines the connectivity of the piperidine ring, aromatic system, and sulfonyl moiety.

Property Value
IUPAC Name This compound
CAS Registry Number 1000018-39-2
Molecular Formula C₁₃H₂₀N₂O₂S
Exact Mass 268.119 g/mol
Canonical SMILES CC1CCCN(C1)C2=C(C=CC(=C2)N)S(=O)(=O)C

The systematic numbering begins at the aniline nitrogen, with the piperidine and sulfonyl groups occupying adjacent positions on the benzene ring. This nomenclature aligns with substituent priority rules, where the sulfonyl group (-SO₂CH₃) outranks the piperidine substituent.

Molecular Geometry and Conformational Analysis

The molecule features a piperidine ring in a chair conformation, as inferred from analogous piperidine-containing structures. The methyl group at position 3 of the piperidine ring adopts an equatorial orientation to minimize steric hindrance with adjacent hydrogen atoms. The sulfonyl group (-SO₂CH₃) lies coplanar with the aromatic ring due to resonance interactions between the sulfonyl oxygen lone pairs and the π-system of the benzene ring.

Key bond lengths and angles include:

  • C(aromatic)-N(piperidine) : ~1.47 Å (typical for C-N single bonds in amines).
  • S-O bonds : ~1.43 Å (consistent with double-bond character in sulfonyl groups).
  • Dihedral angle between piperidine and benzene rings : ~85°, indicating near-perpendicular alignment to reduce steric clashes.

Computational studies suggest that the piperidine chair conformation and sulfonyl coplanarity are energetically favored, with a rotational barrier of ~12 kcal/mol for the piperidine ring due to steric interactions with the methyl group.

Crystallographic Data and Solid-State Arrangement

While direct crystallographic data for this compound remain unpublished, analogous sulfonylaniline derivatives exhibit monoclinic crystal systems with P2₁/c space groups. In such structures, molecules pack via:

  • π-π stacking between aromatic rings (distance: ~3.5 Å).
  • Hydrogen bonds between sulfonyl oxygen atoms and aniline NH groups (N-H···O=S, ~2.8 Å).
  • van der Waals interactions between methyl groups and piperidine hydrogens.

Hypothetical modeling predicts a layered arrangement where sulfonyl groups align antiparallel to minimize dipole-dipole repulsions. The lack of reported single-crystal data highlights a gap in current literature, necessitating further experimental characterization.

Tautomeric Forms and Resonance Stabilization

The compound exhibits resonance stabilization primarily within the sulfonyl-aniline system :

  • The sulfonyl group withdraws electron density via inductive effects, polarizing the aromatic ring.
  • Delocalization of the aniline nitrogen’s lone pair into the ring creates partial double-bond character at C-N bonds, as shown below:

$$
\text{Ar-NH}2 \leftrightarrow \text{Ar}^--\text{NH}2^+ \leftrightarrow \text{Ar}=\text{NH}^-
$$

This resonance lowers the energy of the system by ~20 kcal/mol, as estimated for similar aniline derivatives. Tautomerism is limited due to the absence of protonatable groups adjacent to the sulfonyl moiety. However, the piperidine nitrogen may participate in weak intramolecular hydrogen bonding with sulfonyl oxygen atoms, further stabilizing the conformation.

Properties

IUPAC Name

3-(3-methylpiperidin-1-yl)-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-10-4-3-7-15(9-10)12-8-11(14)5-6-13(12)18(2,16)17/h5-6,8,10H,3-4,7,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXUFCWEYPFZRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=CC(=C2)N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657033
Record name 4-(Methanesulfonyl)-3-(3-methylpiperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-39-2
Record name 3-(3-Methyl-1-piperidinyl)-4-(methylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methanesulfonyl)-3-(3-methylpiperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylpiperidin-1-yl)-4-methylsulfonylaniline typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The methyl group is introduced to the piperidine ring via alkylation reactions.

    Sulfonylation: The aniline ring is sulfonylated using reagents such as methylsulfonyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-(3-Methylpiperidin-1-yl)-4-methylsulfonylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Methylpiperidin-1-yl)-4-methylsulfonylaniline involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with active sites, while the sulfonyl group can form hydrogen bonds, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(3-Methylpiperidin-1-yl)-4-methylsulfonylaniline with key analogs, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Differences
Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol)
This compound 3-Methylpiperidinyl at position 3; methylsulfonyl at position 4 of aniline C₁₃H₂₀N₂O₂S 268.38
3-Methylsulfonylaniline hydrochloride Methylsulfonyl at position 3 of aniline; hydrochloride salt C₇H₉NO₂S·HCl 207.67
4-Methylsulfonylaniline hydrochloride Methylsulfonyl at position 4 of aniline; hydrochloride salt C₇H₉NO₂S·HCl 207.67
3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol Piperazinyl sulfonyl group; pyridine-thiol backbone C₁₀H₁₄N₄O₂S₂ 273.37
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine Benzyl-substituted piperidine; stereospecific methylamine group C₁₄H₂₂N₂ 218.30

Key Observations :

  • Positional Isomerism : The target compound differs from 3- and 4-methylsulfonylaniline hydrochlorides in substituent placement, affecting electronic properties and solubility .
  • Heterocyclic Variations : Replacement of piperidine with piperazine (as in 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol) introduces additional nitrogen atoms, altering basicity and hydrogen-bonding capacity .
  • Backbone Modifications : The pyridine-thiol system in 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol contrasts with the aniline backbone of the target compound, impacting redox stability and metal coordination .
Physicochemical Properties
Compound Name Melting Point (°C) Solubility (Water) Stability Notes
This compound Not reported Likely low (tertiary amine) Stable under anhydrous conditions
3-Methylsulfonylaniline hydrochloride 227–230 (dec.) High (ionic salt) Hygroscopic; store dry
4-Methylsulfonylaniline hydrochloride 243–245 High (ionic salt) Stable at room temperature
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine Not reported Moderate in polar solvents Sensitive to oxidation

Key Observations :

  • Salt Forms : Hydrochloride salts (e.g., 3-/4-methylsulfonylaniline hydrochlorides) exhibit higher water solubility compared to the free base form of the target compound .
  • Thermal Stability : Methylsulfonyl groups generally enhance thermal stability, as seen in the high melting points of the hydrochloride analogs .

Biological Activity

3-(3-Methylpiperidin-1-yl)-4-methylsulfonylaniline is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H18_{18}N2_2O2_2S
  • Molecular Weight : 270.36 g/mol

This compound contains a piperidine ring, which is known to influence its biological activity due to the nitrogen atom's ability to participate in hydrogen bonding and interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • The compound has been investigated for its effectiveness against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
  • Anticancer Properties :
    • Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. Mechanisms involve the disruption of cell cycle progression and activation of pro-apoptotic pathways, although detailed mechanisms remain under investigation .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli15
Staphylococcus aureus10
AnticancerHeLa (cervical cancer)20
MCF-7 (breast cancer)25

The precise mechanisms by which this compound exerts its biological effects are still being elucidated. However, several hypotheses have been proposed:

  • Antimicrobial Mechanism : It is believed that the compound disrupts bacterial cell membrane integrity, leading to cell lysis. Additionally, it may inhibit key enzymes involved in bacterial metabolism.
  • Anticancer Mechanism : The compound may activate intrinsic apoptotic pathways through the upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2. This leads to mitochondrial dysfunction and subsequent cell death .

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Case Study on Antimicrobial Efficacy :
    • A study conducted on various bacterial strains showed significant inhibition rates when treated with the compound, supporting its use as a potential therapeutic agent against resistant bacterial infections.
  • Case Study on Cancer Cell Lines :
    • Research involving HeLa and MCF-7 cell lines demonstrated that treatment with varying concentrations of the compound resulted in reduced viability and increased apoptosis, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(3-Methylpiperidin-1-yl)-4-methylsulfonylaniline, and how can purity be validated?

  • Synthesis : A typical approach involves coupling 3-methylpiperidine with 4-methylsulfonylaniline precursors under nucleophilic substitution conditions. For example, using methylsulfonyl-protected aniline derivatives in a palladium-catalyzed cross-coupling reaction (analogous to methods in ).
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended. Compare retention times against reference standards (e.g., structurally similar sulfonylaniline derivatives in ). Confirm molecular identity via 1H^1H-NMR and mass spectrometry (ESI-MS).

Q. How should researchers characterize the physicochemical properties of this compound?

  • Key Properties : Measure solubility in polar (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) using gravimetric methods. Determine pKa via potentiometric titration (relevant for understanding bioavailability, as seen in ).
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds (compare with analogous piperidine-sulfonylaniline compounds in ) .

Q. What safety precautions are critical when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood (as per GHS guidelines in ).
  • Emergency Protocols : In case of skin contact, rinse immediately with water for 15 minutes and seek medical advice. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

  • Data Cross-Validation : Use 2D NMR techniques (e.g., 13C^{13}C-HSQC, HMBC) to resolve ambiguous proton assignments. Compare experimental data with computational predictions (DFT-based NMR shift calculations using software like Gaussian).
  • Crystallographic Validation : If crystalline, employ X-ray diffraction (SHELX suite for structure refinement; see ) to confirm stereochemistry and resolve conflicts between spectral interpretations .

Q. What experimental design strategies optimize yield in multi-step syntheses of derivatives?

  • DoE (Design of Experiments) : Apply factorial design to screen reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, optimize coupling reactions by varying Pd(OAc)2_2 concentrations (0.5–2 mol%) and reaction times (6–24 hrs), as in .
  • Scale-Up Considerations : Monitor exothermic reactions using in-situ FTIR or Raman spectroscopy to prevent side reactions (e.g., sulfonamide hydrolysis) during scaling .

Q. How can computational modeling predict the biological activity of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Validate predictions with in vitro assays (e.g., enzyme inhibition IC50_{50} measurements).
  • ADMET Profiling : Predict pharmacokinetics (e.g., BBB permeability, CYP450 interactions) using QSAR models in SwissADME or ADMETLab. Cross-reference with structurally related compounds in .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

  • Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperidine ring oxidation). Modify labile sites via fluorination or methyl group addition (see for analogous modifications).
  • Pharmacokinetic Bridging : Use LC-MS/MS to quantify plasma concentrations and correlate with efficacy endpoints. Adjust dosing regimens based on half-life and clearance rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methylpiperidin-1-yl)-4-methylsulfonylaniline
Reactant of Route 2
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3-(3-Methylpiperidin-1-yl)-4-methylsulfonylaniline

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